molecular formula C11H15N3O2 B12532789 N'-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide CAS No. 652154-39-7

N'-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide

Cat. No.: B12532789
CAS No.: 652154-39-7
M. Wt: 221.26 g/mol
InChI Key: GWXNVSAWJLIQGV-UHFFFAOYSA-N
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Description

N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide is an organic compound with a complex structure that includes benzyloxy, methyl, and carbamoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide typically involves multiple steps. One common method includes the reaction of benzyloxyamine with methyl isocyanate under controlled conditions to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles, depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy derivatives with different functional groups, while reduction can produce simpler amine derivatives.

Scientific Research Applications

N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(Benzyloxy)phthalimide
  • N-(Benzyloxy)benzylimidazole
  • N-(Benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness

N’-(Benzyloxy)-N-methyl-N-(methylcarbamoyl)methanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and development.

Properties

CAS No.

652154-39-7

Molecular Formula

C11H15N3O2

Molecular Weight

221.26 g/mol

IUPAC Name

1,3-dimethyl-1-(phenylmethoxyiminomethyl)urea

InChI

InChI=1S/C11H15N3O2/c1-12-11(15)14(2)9-13-16-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,15)

InChI Key

GWXNVSAWJLIQGV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)N(C)C=NOCC1=CC=CC=C1

Origin of Product

United States

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